Cyclopropanesulfonyl isocyanate

Description

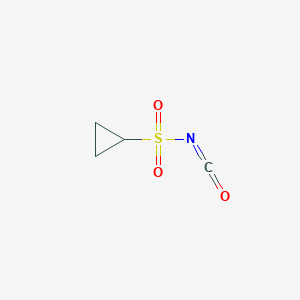

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NO3S |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

N-(oxomethylidene)cyclopropanesulfonamide |

InChI |

InChI=1S/C4H5NO3S/c6-3-5-9(7,8)4-1-2-4/h4H,1-2H2 |

InChI Key |

HGGMVMDVFQWMJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)N=C=O |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of Cyclopropanesulfonyl Isocyanate

Fundamental Reactivity Principles of the Isocyanate Group

The isocyanate group (–N=C=O) is a highly reactive functional group due to its unique electronic structure. doxuchem.com Its reactivity is central to the chemical behavior of cyclopropanesulfonyl isocyanate.

The carbon atom in the isocyanate group is positioned between two highly electronegative atoms, nitrogen and oxygen. This arrangement results in a significant partial positive charge on the carbon atom, making it a strong electrophile. nih.govresearchgate.net This electrophilicity is the primary driver for the reactions of isocyanates with a wide array of nucleophiles. wikipedia.org

The reactivity of the isocyanate group is influenced by the nature of the substituent attached to the nitrogen atom. Electron-withdrawing groups enhance the electrophilicity of the carbon atom, thereby increasing the reactivity of the isocyanate. Conversely, electron-donating groups decrease the reactivity. rsc.orgpoliuretanos.net In this compound, the cyclopropanesulfonyl group acts as an electron-withdrawing group, which is expected to increase the reactivity of the isocyanate functionality.

The general mechanism for nucleophilic attack on an isocyanate involves the addition of a nucleophile to the electrophilic carbon atom. researchgate.netresearchgate.net This is followed by a proton transfer, leading to the final product. rsc.org

While the carbon atom of the isocyanate group is electrophilic, the nitrogen atom possesses nucleophilic characteristics. nih.gov The nitrogen atom has a lone pair of electrons and can participate in nucleophilic attacks, although this reactivity is less pronounced than the electrophilicity of the carbon. The resonance structures of the isocyanate group illustrate the distribution of electron density, with the nitrogen atom having an intermediate negative charge. researchgate.net

Nucleophilic Addition Reactions

The electrophilic nature of the isocyanate carbon makes this compound susceptible to attack by various nucleophiles. wikipedia.org These reactions are fundamental to the synthesis of a wide range of compounds.

The reaction between an isocyanate and an alcohol, known as alcoholysis, results in the formation of a urethane (B1682113) (also known as a carbamate). wikipedia.orgwikibooks.org This reaction is a cornerstone of polyurethane chemistry. kuleuven.be

The general reaction is as follows:

R-NCO + R'-OH → R-NH-CO-OR'

Kinetic and mechanistic studies have shown that the alcoholysis of isocyanates can be a complex process. kuleuven.benih.gov Theoretical and experimental evidence suggests that multiple alcohol molecules can be involved in the reaction mechanism. kuleuven.benih.gov Specifically, it has been proposed that at least three alcohol molecules may participate in the reacting supersystem. nih.gov The nucleophilic addition of the alcohol occurs across the N=C bond of the isocyanate in a concerted manner. nih.gov

The reactivity of alcohols in this reaction is influenced by steric factors. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. kuleuven.beebrary.net

Catalysis:

The alcoholysis of isocyanates can be catalyzed by a variety of compounds, including Lewis acids and bases, and various metal salts. google.com Tertiary amines and organometallic compounds, particularly organotin compounds, are effective catalysts. wikibooks.orgchempedia.inforesearchgate.net The catalytic activity is often dependent on the steric environment around the catalytic center. researchgate.net For instance, organotin compounds have been found to be more active catalysts than tertiary amines in certain systems. researchgate.net The proposed mechanism for amine catalysis involves the formation of a complex between the amine, the alcohol, and the isocyanate, which facilitates the nucleophilic attack. researchgate.net

Isocyanates can react with epoxides (oxiranes) in a [3+2] cycloaddition reaction to form oxazolidinones. organic-chemistry.org This reaction is a valuable method for the synthesis of these important heterocyclic compounds, which have applications in medicinal chemistry and organic synthesis. organic-chemistry.orgnih.gov

The reaction involves the ring-opening of the epoxide, which is facilitated by the electrophilic nature of the isocyanate. The reaction can be catalyzed by various catalysts, including tetraarylphosphonium salts (TAPS), which act as bifunctional organocatalysts. organic-chemistry.org These catalysts can accelerate the epoxide ring-opening with high regioselectivity. organic-chemistry.orgorganic-chemistry.org

The reaction of chlorosulfonyl isocyanate with epoxides has been studied as a method for the synthesis of oxazolidinones and cyclic carbonates. nih.govbeilstein-journals.orgcapes.gov.br In this one-pot reaction, the initially formed adducts can be hydrolyzed to yield the corresponding oxazolidinones and cyclic carbonates. nih.govcapes.gov.br The reaction proceeds through an asynchronous concerted mechanism. nih.govbeilstein-journals.org

The regioselectivity of the epoxide ring-opening can be influenced by the reaction conditions (acidic or basic). youtube.comyoutube.com Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2-like manner. youtube.comyoutube.com In contrast, under acidic conditions, the nucleophile attacks the more substituted carbon, as the protonated epoxide has carbocation-like character at the more substituted position. youtube.com

Reactions with Nitrogen-Centered Nucleophiles

The electron-deficient carbon atom of the isocyanate group in this compound is a prime target for a wide array of nitrogen-centered nucleophiles. These reactions are fundamental to the synthesis of various nitrogen-containing compounds.

The reaction of sulfonyl isocyanates with amines, known as aminolysis, is a direct and efficient method for the synthesis of N-sulfonylureas. researchgate.net Isocyanates are highly reactive electrophiles that readily react with nucleophiles like amines. wikipedia.org The addition of a primary or secondary amine to the isocyanate group of this compound leads to the formation of the corresponding N-cyclopropanesulfonylurea. This reaction proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. researchgate.net

The general mechanism involves the lone pair of the amine nitrogen attacking the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the stable sulfonylurea product. This method avoids the use of hazardous reagents like phosgene (B1210022), which is a traditional precursor for isocyanates. rsc.org The synthesis of sulfonylureas is of significant interest due to their wide applications, including as herbicides and pharmaceuticals. researchgate.netresearchgate.net While traditional methods often involve the reaction of sulfonamides with isocyanates, the direct aminolysis of a sulfonyl isocyanate is a more direct route. researchgate.net

| Nucleophile | Reagent | Product Class | General Reaction |

| Primary Amine | R-NH₂ | N,N'-disubstituted sulfonylurea | c-C₃H₅SO₂NCO + R-NH₂ → c-C₃H₅SO₂NHC(O)NHR |

| Secondary Amine | R₂NH | N,N,N'-trisubstituted sulfonylurea | c-C₃H₅SO₂NCO + R₂NH → c-C₃H₅SO₂NHC(O)NR₂ |

This table illustrates the general reaction of this compound with primary and secondary amines.

This compound can also react with amides. The reaction of unsubstituted amides with isocyanates typically yields N-acylureas. researchgate.netdatapdf.com This transformation involves the nucleophilic addition of the amide's nitrogen atom to the isocyanate's carbonyl carbon. datapdf.com However, the reactivity can be influenced by the substitution pattern of the amide. While N-unsubstituted amides generally provide the expected N-acylurea derivatives, the reactions of N-substituted amides can be more complex. researchgate.net

The isocyanate group of this compound can react with compounds containing carbon-nitrogen double bonds, such as imines and hydrazones. The reaction with imines can lead to different products depending on the reaction conditions and the structure of the reactants. For instance, reactions of acyl isocyanates with imines have been reported to yield four-membered 1,3-diazetidinones through a [2+2] cycloaddition or six-membered 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones via a [4+2] cycloaddition. ethz.chchemrxiv.org These reactions are believed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the isocyanate carbon. ethz.chchemrxiv.org While specific studies on this compound with hydrazones are not widely documented, the general reactivity pattern of isocyanates suggests that addition reactions across the C=N bond are plausible. mdpi.com

Cycloaddition Reactions Involving the Isocyanate Moiety

The cumulative double bonds in the isocyanate group (N=C=O) make it an excellent participant in cycloaddition reactions, providing pathways to various heterocyclic systems.

Sulfonyl isocyanates are known to undergo [2+2] cycloaddition reactions with alkenes to form N-sulfonyl-β-lactams (2-azetidinones). researchtrends.net This reaction is particularly well-documented for chlorosulfonyl isocyanate (CSI), which is one of the most reactive isocyanates. researchtrends.net The reaction mechanism can be either a concerted pathway or a stepwise process involving a diradical or dipolar intermediate, depending on the electronic nature of the alkene. researchtrends.net With electron-rich alkenes, the reaction often proceeds through a stepwise mechanism. researchtrends.net The resulting N-sulfonyl-β-lactams are versatile synthetic intermediates, as the sulfonyl group can often be removed under reductive conditions to yield the free β-lactam. researchtrends.net While specific examples with this compound are scarce in the literature, its behavior is expected to be analogous to other sulfonyl isocyanates like tosyl isocyanate, which also participates in these cycloadditions. acs.org

| Reactant | Product | Reaction Type |

| Alkene (C=C) | N-Cyclopropanesulfonyl-β-lactam | [2+2] Cycloaddition |

| Alkyne (C≡C) | N-Cyclopropanesulfonyl-azetinone | [2+2] Cycloaddition |

This table summarizes the expected [2+2] cycloaddition reactions of this compound.

Isocyanates can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, the reaction of isocyanates with nitrile oxides can serve as a route to five-membered heterocyclic rings. uchicago.edu The nitrone-olefin cycloaddition is a well-known example of a [3+2] cycloaddition leading to isoxazolidine (B1194047) rings. wikipedia.org In some cases, sulfonyl isocyanates can react with allylic silanes to yield γ-lactams through an unexpected [3+2] cycloaddition pathway instead of the anticipated [2+2] adduct. oup.com Furthermore, reactions with vinylcyclopropanes can lead to conjugative cycloaddition, opening pathways to larger ring systems like aza-azulenes. colab.ws These reactions highlight the versatility of the isocyanate group in pericyclic reactions beyond simple [2+2] additions.

Rearrangement Pathways Initiated by this compound

Isocyanates are well-established as pivotal intermediates in a variety of rearrangement reactions that are fundamental to organic synthesis. Notably, rearrangements such as the Curtius, Hofmann, and Lossen reactions proceed through an isocyanate intermediate, which is subsequently trapped by a nucleophile to yield products like primary amines, carbamates, or ureas. libretexts.orgnih.gov The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate and nitrogen gas. nih.gov

While this compound can be a product of such rearrangements, information within scientific literature regarding rearrangement pathways specifically initiated by this compound is not extensively documented. The primary reactivity of sulfonyl isocyanates is characterized by their potent electrophilicity, leading them to readily react with nucleophiles. rsc.orgtcichemicals.com Reactions involving this class of compounds typically center on additions to the isocyanate group rather than rearrangements originating from it. For example, aryl sulfonyl isocyanates are known to react with various nucleophiles to form a range of products including amides and sulfonyl ureas. rsc.org Similarly, acs.orgacs.org-sigmatropic rearrangements have been observed in allylic systems to form isocyanates, which are then captured by nucleophiles, highlighting the role of the isocyanate as a reactive intermediate rather than a rearranging substrate. acs.org

Influence of the Cyclopropylsulfonyl Moiety on Isocyanate Reactivity and Selectivity

The reactivity of the isocyanate functional group in this compound is significantly modulated by the attached cyclopropylsulfonyl moiety. This influence is a combination of the electronic effects exerted by the sulfonyl group and the steric profile of the cyclopropyl (B3062369) ring.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This property has a profound impact on the adjacent isocyanate group (-NCO). The strong inductive effect of the sulfonyl group polarizes the N=C=O system, significantly increasing the electrophilicity of the central carbon atom. nih.govfrontiersin.org This enhanced electrophilicity makes the isocyanate carbon a prime target for nucleophilic attack.

Consequently, sulfonyl isocyanates are among the most reactive isocyanates known. orgsyn.org Their heightened reactivity allows them to engage in reactions with a wide array of nucleophiles, including alcohols, amines, and even less reactive partners. rsc.org This electronic activation is a key determinant of the compound's reaction kinetics, promoting rapid reactions often under mild conditions. The reactivity is primarily directed at the isocyanate's carbon atom, which is the most electrophilic site in the molecule. tcichemicals.com

In contrast to the activating electronic effect of the sulfonyl group, the cyclopropyl ring introduces steric considerations that can temper the molecule's reactivity. The cyclopropyl group, while being a small three-membered ring, is a rigid, planar structure. Its spatial orientation relative to the sulfonyl isocyanate functionality can physically impede the approach of nucleophiles to the reactive isocyanate center.

Table 1: Summary of Electronic and Steric Effects

| Feature | Influence on Isocyanate Group | Consequence on Reactivity |

| Electronic Effect of Sulfonyl Group | Strongly electron-withdrawing | Increases electrophilicity of the isocyanate carbon, enhancing reactivity towards nucleophiles. |

| Steric Effect of Cyclopropyl Ring | Provides steric bulk around the reactive center | May hinder the approach of nucleophiles, potentially decreasing the reaction rate, especially with bulky reagents. |

Applications of Cyclopropanesulfonyl Isocyanate in Advanced Organic Synthesis

Construction of Heterocyclic Ring Systems

The inherent reactivity of the isocyanate functional group, enhanced by the electron-withdrawing nature of the sulfonyl group, makes cyclopropanesulfonyl isocyanate a promising candidate for the synthesis of various heterocyclic ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Lactams, Oxazolidinones, Hydantoins, Uracils)

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. Based on the known reactions of other sulfonyl isocyanates, this compound is anticipated to be a valuable reagent for the synthesis of several important classes of these compounds.

Pyrrolidines: While direct synthesis of pyrrolidines using sulfonyl isocyanates is not a common strategy, the functional groups introduced by these reagents can serve as handles for subsequent cyclization reactions to form the pyrrolidine (B122466) ring.

Lactams: The [2+2] cycloaddition reaction between isocyanates and alkenes is a well-established method for the synthesis of β-lactams. It is highly probable that this compound would react with various alkenes to afford N-cyclopropanesulfonyl-β-lactams. The reaction conditions and stereochemical outcomes would likely be influenced by the nature of the alkene substrate.

Oxazolidinones: Oxazolidinones, an important class of antibacterial agents, can be synthesized through the reaction of isocyanates with epoxides. Therefore, the reaction of this compound with a range of epoxides could provide a direct route to N-cyclopropanesulfonyl oxazolidinones.

Hydantoins and Uracils: The synthesis of hydantoins and uracils often involves the use of isocyanates as key building blocks. This compound could potentially be employed in multi-step sequences or cyclization reactions with appropriate precursors to generate hydantoin (B18101) and uracil (B121893) derivatives bearing a cyclopropanesulfonyl moiety.

Further research is required to establish specific protocols and detail the scope and limitations of these transformations with this compound.

Formation of Sulfur- and Nitrogen-Containing Heterocycles

The presence of both sulfur and nitrogen in the this compound molecule makes it an intriguing precursor for heterocycles containing both atoms. Reactions with ambident nucleophiles or multi-step synthetic sequences could lead to the formation of various saturated and unsaturated ring systems incorporating the N-sulfonyl functionality. The specific ring systems that could be accessed would depend on the reaction partners and conditions employed.

Cascade Reactions for Complex Heterocycle Assembly

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for the rapid construction of complex molecules. The high reactivity of the isocyanate group in this compound suggests its potential as a trigger for such cascades. For instance, an initial reaction of the isocyanate could be followed by one or more intramolecular cyclizations, rearrangements, or other transformations to build intricate heterocyclic frameworks in a single pot. The design of such cascade reactions would be a promising area for future investigation.

Synthesis of Biologically Relevant Scaffolds

The sulfonylurea and related functionalities are key components in a multitude of medicinally important compounds. The introduction of a cyclopropanesulfonyl group could lead to novel analogues with potentially improved biological activities.

Sulfonylureas as Key Pharmacophores

Sulfonylureas are a well-known class of drugs, particularly for the treatment of type 2 diabetes. The synthesis of sulfonylureas typically involves the reaction of a sulfonyl isocyanate with an amine. It is therefore highly likely that this compound would react readily with a wide variety of primary and secondary amines to produce the corresponding N-cyclopropanesulfonylureas. The cyclopropyl (B3062369) group could offer unique steric and electronic properties to these new sulfonylurea derivatives, potentially influencing their biological target interactions.

Table 1: Potential Synthesis of N-Cyclopropanesulfonylureas

| Amine Reactant | Potential N-Cyclopropanesulfonylurea Product |

|---|---|

| Aniline | N-Cyclopropanesulfonyl-N'-phenylurea |

| Benzylamine | N-Benzyl-N'-cyclopropanesulfonylurea |

This table is illustrative and based on the expected reactivity of sulfonyl isocyanates with amines. Specific experimental data for this compound is not currently available.

Carbamate (B1207046) and Urea (B33335) Derivatives in Drug Discovery

Carbamate and urea moieties are prevalent in a vast number of pharmaceuticals due to their ability to participate in hydrogen bonding and their metabolic stability. This compound is an ideal precursor for the synthesis of N-cyclopropanesulfonyl carbamates and ureas.

Carbamates: The reaction of this compound with alcohols and phenols would be expected to yield N-cyclopropanesulfonyl carbamates. These compounds could be explored as potential therapeutic agents or as intermediates in the synthesis of more complex drug candidates.

Urea Derivatives: As mentioned, reactions with amines would lead to N,N'-disubstituted ureas containing the cyclopropanesulfonyl group. The diversity of readily available amines would allow for the creation of large libraries of these urea derivatives for high-throughput screening in drug discovery programs.

Table 2: Potential Synthesis of Carbamate and Urea Derivatives

| Nucleophile | Potential Product |

|---|---|

| Ethanol | Ethyl N-cyclopropanesulfonylcarbamate |

| Phenol | Phenyl N-cyclopropanesulfonylcarbamate |

This table is illustrative and based on the expected reactivity of sulfonyl isocyanates with alcohols, phenols, and amines. Specific experimental data for this compound is not currently available.

Role as a Versatile Electrophilic Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient transformations where three or more reactants combine in a single step to form a complex product. Isocyanates are a valuable class of electrophiles in MCRs, readily participating in reactions like the Ugi and Passerini reactions to generate diverse molecular scaffolds. However, a thorough search of chemical databases and academic journals did not yield any specific examples of this compound being employed as a building block in such reactions. The reactivity of the isocyanate functional group is well-established, but the influence of the adjacent cyclopropanesulfonyl moiety on its participation in MCRs has not been documented in the available literature.

Regioselective and Stereoselective Synthetic Transformations Mediated by this compound

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven extensive research into stereoselective synthesis. The unique steric and electronic properties of the cyclopropyl group could, in theory, influence the stereochemical outcome of reactions involving this compound. For instance, in cycloaddition reactions or reactions with chiral substrates, the cyclopropane (B1198618) ring might be expected to exert a directing effect, leading to high levels of regio- and stereoselectivity.

However, there is a notable absence of published studies investigating these potential stereodirecting effects. Research on the regioselective and stereoselective transformations mediated by this specific isocyanate is not present in the public domain, leaving its potential in this area of synthesis unexplored.

Synthetic Pathways to Advanced Functional Materials Precursors (Academic Focus)

The synthesis of precursors for advanced functional materials, such as polymers and other macromolecules, often relies on bifunctional building blocks that can undergo controlled polymerization or modification. While a patent exists describing a general method for the synthesis of sulfonyl isocyanates by reacting the corresponding sulfonyl chloride with trimethylsilyl (B98337) isocyanate in the presence of a Lewis acid catalyst, it does not provide a specific example for the preparation of this compound.

Furthermore, there are no academic publications detailing the use of this compound as a monomer or precursor for the synthesis of polymers, organic conductors, or other functional materials. The potential of the this compound moiety to impart unique properties to such materials remains a matter of speculation due to the lack of experimental data.

Synthesis and Reactivity of Cyclopropanesulfonyl Isocyanate Derivatives and Analogs

Substituted Cyclopropanesulfonyl Isocyanates

The introduction of substituents onto the cyclopropyl (B3062369) ring of cyclopropanesulfonyl isocyanate can profoundly influence its stability, reactivity, and selectivity in chemical transformations. The electronic and steric nature of these substituents can be tailored to fine-tune the properties of the molecule for specific synthetic applications.

Synthesis with Modified Cyclopropyl Ring Substituents

The synthesis of cyclopropanesulfonyl isocyanates bearing substituents on the cyclopropyl ring can be approached through several synthetic strategies. A common method involves the preparation of a substituted cyclopropanesulfonamide (B116046), which is then converted to the corresponding isocyanate.

One general approach begins with the synthesis of a substituted cyclopropane (B1198618). For instance, Michael-initiated ring closure reactions can be employed to generate polysubstituted cyclopropanes. These methods often offer good control over the stereochemistry of the resulting cyclopropane ring. Once the substituted cyclopropane is obtained, a sulfonyl group can be introduced, followed by conversion to the sulfonamide.

The final step in the synthesis of the isocyanate typically involves the treatment of the cyclopropanesulfonamide with a phosgene (B1210022) equivalent. A common and effective method is the use of oxalyl chloride in the presence of a catalyst, such as a trialkylamine. This reaction proceeds through the formation of a sulfamoyl chloride, which then eliminates HCl to afford the desired isocyanate.

For example, the synthesis of a 1-substituted this compound could proceed as follows:

Cyclopropanation: A substituted alkene is reacted with a carbene or carbenoid to form the corresponding substituted cyclopropane. The choice of the cyclopropanation method (e.g., Simmons-Smith, diazo-mediated) will depend on the desired substitution pattern and stereochemistry.

Sulfonylation: The substituted cyclopropane is then functionalized to introduce a sulfonyl group. This can be achieved through various methods, such as direct sulfonation or by converting a pre-existing functional group (e.g., a halide) to a sulfonic acid or its derivative.

Formation of Sulfonamide: The resulting cyclopropanesulfonic acid or sulfonyl chloride is reacted with ammonia (B1221849) or a primary amine to yield the corresponding sulfonamide.

Conversion to Isocyanate: The substituted cyclopropanesulfonamide is treated with a reagent like oxalyl chloride or triphosgene (B27547) to generate the final this compound.

The specific reaction conditions and yields for these steps will vary depending on the nature of the substituents on the cyclopropyl ring.

Impact of Substituents on Reactivity and Selectivity

The reactivity of this compound is largely dictated by the electrophilicity of the isocyanate carbon and the stability of the cyclopropane ring. Substituents on the cyclopropyl ring can modulate these properties through both electronic and steric effects.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as halogens, nitriles, or esters, attached to the cyclopropyl ring are expected to increase the electrophilicity of the isocyanate carbon. This is due to the inductive effect of the EWGs, which pulls electron density away from the sulfonyl group and, consequently, from the isocyanate moiety. An increase in electrophilicity would likely enhance the rate of nucleophilic attack at the isocyanate carbon.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, would have the opposite effect. By donating electron density to the cyclopropyl ring, they would decrease the electrophilicity of the isocyanate, potentially slowing down its reactions with nucleophiles.

Steric Effects:

Bulky substituents on the cyclopropyl ring can sterically hinder the approach of nucleophiles to the isocyanate group. This can lead to a decrease in reaction rates and may also influence the regioselectivity of reactions where multiple attack sites are available.

In cycloaddition reactions, the stereochemistry of the substituents on the cyclopropyl ring can direct the approach of the reacting partner, leading to specific diastereomeric products. For example, in [2+2] cycloadditions with alkenes, the substituents can favor the formation of one regioisomer or stereoisomer over another. The reaction of sulfonyl isocyanates with vinylcyclopropanes can lead to interesting conjugate additions and rearrangements, and the substituents on the cyclopropane ring are expected to play a crucial role in directing the outcome of these transformations. colab.ws

The table below summarizes the expected impact of different types of substituents on the reactivity of this compound.

| Substituent Type | Electronic Effect | Steric Effect | Expected Impact on Isocyanate Reactivity |

| Electron-Withdrawing (e.g., -CN, -COOR, -Halogen) | Increases electrophilicity of isocyanate carbon | Generally small | Increased rate of nucleophilic attack and cycloadditions |

| Electron-Donating (e.g., -Alkyl, -OR) | Decreases electrophilicity of isocyanate carbon | Can be significant | Decreased rate of nucleophilic attack |

| Bulky Groups (e.g., -t-Butyl, -Phenyl) | Can be electron-donating or -withdrawing | Significant steric hindrance | Decreased reaction rates, potential for increased selectivity |

Chiral Cyclopropanesulfonyl Isocyanates

The synthesis and application of chiral cyclopropanesulfonyl isocyanates open avenues for asymmetric synthesis, allowing for the creation of enantiomerically enriched molecules. The chirality can be introduced either through the use of chiral starting materials or through asymmetric catalytic methods.

Asymmetric Synthesis Approaches

Several strategies can be employed for the asymmetric synthesis of chiral cyclopropanesulfonyl isocyanates. These methods aim to establish the stereocenters on the cyclopropane ring with high enantiomeric excess (ee).

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral alkene derived from a natural product can be subjected to cyclopropanation, followed by the synthetic sequence described in section 5.1.1. The chirality of the starting material is transferred to the final this compound.

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. After the cyclopropane ring is formed, the auxiliary is removed, yielding the enantiomerically enriched product. Aldol-cyclopropanation-retro-aldol sequences using chiral auxiliaries have been shown to be effective for the synthesis of enantiopure cyclopropane carboxaldehydes, a strategy that could be adapted for the synthesis of chiral cyclopropanesulfonamides. researchtrends.net

Asymmetric Catalysis: This is a powerful approach that uses a chiral catalyst to induce enantioselectivity in the cyclopropanation step. For example, transition metal complexes with chiral ligands, such as rhodium or copper catalysts, are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds. organic-chemistry.orgoregonstate.edu Cobalt(II)-based metalloradical catalysis has also emerged as an efficient method for the asymmetric cyclopropanation of alkenes. These methods can provide access to chiral cyclopropanes with high yields and enantioselectivities.

The table below outlines some asymmetric synthesis approaches for preparing chiral cyclopropanes, which are key intermediates for chiral cyclopropanesulfonyl isocyanates.

| Asymmetric Strategy | Description | Key Features |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from nature. | Chirality is inherent in the starting material. |

| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct a stereoselective reaction. | The auxiliary is removed after the desired transformation. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of chiral product. | High efficiency and atom economy. Can achieve high enantioselectivity. |

Enantioselective Transformations

Chiral cyclopropanesulfonyl isocyanates are valuable reagents for enantioselective transformations. The chiral information embedded in the cyclopropyl backbone can be transferred to a new stereocenter during a reaction.

One of the primary applications of chiral isocyanates is in the synthesis of chiral ureas, carbamates, and other derivatives through reactions with prochiral nucleophiles. The chiral environment provided by the cyclopropanesulfonyl group can lead to a diastereoselective reaction, where one diastereomer of the product is formed in excess. Subsequent removal of the chiral cyclopropanesulfonyl group would then yield an enantiomerically enriched product.

Furthermore, chiral cyclopropanesulfonyl isocyanates could potentially be used as chiral derivatizing agents to determine the enantiomeric purity of other chiral compounds, such as alcohols or amines, via techniques like NMR spectroscopy or chromatography.

While specific examples of enantioselective transformations using chiral cyclopropanesulfonyl isocyanates are not yet widely reported in the literature, the principles of asymmetric induction suggest that they hold significant potential as chiral building blocks and reagents in organic synthesis. Organocatalytic methods that generate chiral cyclopropanes in situ, which could then be converted to the corresponding isocyanates, represent a promising avenue for future research. organic-chemistry.orgnih.gov

Cyclopropylsulfonyl Moiety Analogs with Varied Isocyanate Functionality

Replacing the isocyanate group in this compound with other related functionalities, such as isothiocyanate or isocyanide, leads to a new class of analogs with distinct reactivity profiles. These analogs expand the synthetic utility of the cyclopropylsulfonyl scaffold.

Cyclopropanesulfonyl Isothiocyanates:

Isothiocyanates are sulfur analogs of isocyanates and exhibit a different reactivity pattern. They are generally less electrophilic than isocyanates but are still reactive towards a variety of nucleophiles. The synthesis of cyclopropanesulfonyl isothiocyanates can be accomplished from the corresponding cyclopropanesulfonamide. A common method involves the reaction of the sulfonamide with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent like phosgene or a similar reagent to yield the isothiocyanate.

The reactions of isothiocyanates often parallel those of isocyanates, but with some notable differences. For example, they react with primary and secondary amines to form thioureas. The reaction of isothiocyanates with propargylamines in aqueous media has been shown to be an efficient conjugation method. rsc.org Isothiocyanates are also known for their diverse biological activities. nih.govnih.gov

Cyclopropanesulfonyl Isocyanides:

Isocyanides, or isonitriles, are another class of isocyanate analogs characterized by a C≡N-R functional group. They have a unique electronic structure and participate in a variety of reactions, including cycloadditions and multicomponent reactions. The synthesis of isocyanides often involves the dehydration of formamides or the reaction of primary amines with chloroform (B151607) and a base (the Hofmann isocyanide synthesis).

Cyclopropanesulfonyl isocyanides would be expected to participate in [4+1] cycloaddition reactions with various electrophilic substrates to form five-membered heterocyclic rings. rsc.org The reactivity of the isocyanide group, combined with the properties of the cyclopropylsulfonyl moiety, could lead to the synthesis of novel and complex heterocyclic systems.

Cyclopropanesulfonyl Carbamates:

Carbamates can be considered as protected or precursor forms of isocyanates. They can be synthesized by the reaction of this compound with an alcohol. rsc.org Alternatively, they can be prepared from cyclopropanesulfonamides via a Lossen rearrangement. The conversion of carbamates back to isocyanates can be achieved through thermolysis or other catalytic methods, providing a phosgene-free route to these reactive intermediates. researchgate.net This interconversion is synthetically valuable, as carbamates are generally more stable and easier to handle than isocyanates.

The table below provides a comparison of the synthesis and reactivity of these analogs.

| Analog | General Synthesis from Cyclopropanesulfonamide | Key Reactivity |

| Cyclopropanesulfonyl Isothiocyanate | Reaction with CS₂ and a desulfurizing agent. | Reacts with amines to form thioureas; participates in cycloadditions. |

| Cyclopropanesulfonyl Isocyanide | Dehydration of the corresponding formamide. | Participates in [4+1] cycloadditions and multicomponent reactions. |

| Cyclopropanesulfonyl Carbamate (B1207046) | Reaction of the isocyanate with an alcohol; from the sulfonamide via rearrangement. | Can be converted to the isocyanate; stable isocyanate precursor. |

Preparation of Cyclopropylsulfonamides and Related Sulfonyl Derivatives

The synthesis of cyclopropylsulfonamides and their derivatives is a significant area of research, primarily utilizing cyclopropanesulfonyl chloride as a key intermediate. These compounds serve as important building blocks in medicinal and materials chemistry.

Synthesis of Cyclopropylsulfonamides from Cyclopropanesulfonyl Chloride

A primary and efficient route to cyclopropylsulfonamides involves the reaction of cyclopropanesulfonyl chloride with amines. The synthesis of the parent cyclopropylsulfonamide from cyclopropanesulfonyl chloride and ammonia is a well-established method that proceeds with high efficiency.

The reaction is typically carried out by dissolving cyclopropanesulfonyl chloride in a solvent like dichloromethane. Ammonia gas is then bubbled through the solution at a reduced temperature, often around 0°C. The reaction mixture is subsequently allowed to warm to room temperature and is stirred for a period to ensure complete conversion. The resulting ammonium (B1175870) chloride precipitate is removed by filtration. The filtrate is then concentrated to yield crude cyclopropylsulfonamide, which can be further purified by recrystallization from a solvent mixture such as ethyl acetate (B1210297) and hexane, providing the final product in high yield. chemicalbook.com

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| Cyclopropanesulfonyl chloride | Ammonia | Dichloromethane | 0°C to ambient temperature, 2 hours | Cyclopropylsulfonamide | 80% |

Industrial-Scale Synthesis of Cyclopropylsulfonamides

For larger-scale manufacturing, a multi-step process has been devised that avoids the isolation of intermediate compounds, thereby enhancing scalability. This industrial method commences with the reaction of 3-chloropropane sulfonyl chloride with tert-butylamine (B42293) in toluene (B28343) at a controlled temperature of 0-5°C, yielding N-tert-butyl-(3-chloro)propyl sulfonamide. google.com

The subsequent step involves an intramolecular cyclization of the N-tert-butyl-(3-chloro)propyl sulfonamide. This is achieved by treatment with a strong base, such as n-butyllithium, at a low temperature of -30°C, which induces ring closure to form cyclopropane sulfonic acid tert-butylamide (N-tert-butyl cyclopropanesulfonamide). google.com

The final stage of this process is the deprotection of the tert-butyl group. The N-tert-butyl cyclopropanesulfonamide is treated with an acid, typically formic acid, at an elevated temperature ranging from 70°C to 90°C. Following the completion of the reaction, the desired cyclopropyl sulfonamide is isolated and purified, often through crystallization. google.com

Synthesis of Other Sulfonyl Derivatives

The electrophilic nature of the sulfonyl chloride group in cyclopropanesulfonyl chloride makes it a versatile precursor for the synthesis of a range of sulfonyl derivatives. The general synthetic strategy involves the reaction of cyclopropanesulfonyl chloride with primary or secondary amines in the presence of a base to afford the corresponding N-substituted cyclopropylsulfonamides. Studies on the reaction with tertiary amines have indicated that the mechanism can involve the formation of a sulfene (B1252967) intermediate. acs.org

Furthermore, cyclopropanesulfonyl chloride is a valuable building block in the synthesis of more complex and medicinally relevant molecules. For instance, it can be utilized in the preparation of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic sulfonamide derivatives, which are precursors to potent inhibitors of the hepatitis C virus NS3 protease. sigmaaldrich.com

Computational and Theoretical Investigations of Cyclopropanesulfonyl Isocyanate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For cyclopropanesulfonyl isocyanate, these calculations would provide insights into its geometry, stability, and electronic landscape. Density Functional Theory (DFT) is a common and effective method for such investigations, offering a good balance between computational cost and accuracy. researchgate.net

A molecular orbital (MO) analysis for this compound would reveal the distribution of electrons within the molecule and identify the regions most susceptible to chemical attack. The analysis would involve calculating the energies and compositions of the molecular orbitals. The distribution of electron density can be quantified through methods like Mulliken population analysis, which assigns partial charges to each atom.

Based on the known electronegativity of the constituent atoms and by analogy to chlorosulfonyl isocyanate, the isocyanate nitrogen and the oxygen atoms are expected to bear significant negative charges, while the sulfur, carbonyl carbon, and the carbon atoms of the cyclopropane (B1198618) ring would be electropositive. The sulfonyl group (—SO₂) is a strong electron-withdrawing group, which would significantly influence the charge distribution across the entire molecule.

Illustrative Data Table: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| S | +1.5 to +2.0 |

| O (sulfonyl) | -0.7 to -0.9 |

| O (isocyanate) | -0.5 to -0.7 |

| N | -0.4 to -0.6 |

| C (isocyanate) | +0.8 to +1.2 |

| C (cyclopropyl) | +0.1 to +0.3 |

| H (cyclopropyl) | +0.1 to +0.2 |

Note: These values are hypothetical and intended for illustrative purposes, based on general principles and data for analogous compounds.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For this compound, the LUMO is expected to be centered primarily on the carbonyl carbon of the isocyanate group, making it the primary site for nucleophilic attack. The high electrophilicity of this carbon is a characteristic feature of isocyanates. The HOMO would likely be located on the oxygen and nitrogen atoms, indicating their potential as nucleophilic centers in certain reactions. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -9.0 to -11.0 |

| LUMO | -1.0 to -2.5 |

| HOMO-LUMO Gap | 6.5 to 10.0 |

Note: These values are hypothetical and intended for illustrative purposes, based on general principles and data for analogous compounds.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states.

Nucleophilic addition to the isocyanate group is a characteristic reaction for this class of compounds. Computational modeling of the reaction of this compound with a nucleophile (e.g., an alcohol or amine) would involve mapping the potential energy surface of the reaction. This would allow for the determination of the reaction pathway and the structure of the transition state. The calculations would likely confirm a mechanism where the nucleophile attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate that then proceeds to the final product.

Isocyanates are known to participate in cycloaddition reactions, particularly [2+2] cycloadditions with alkenes to form β-lactams. Studies on chlorosulfonyl isocyanate have shown that these reactions can proceed through either a concerted or a stepwise mechanism, depending on the electronic nature of the alkene. nih.govresearchgate.net For electron-rich alkenes, a stepwise pathway involving a dipolar intermediate is often favored. nih.gov In contrast, a concerted pathway may be preferred for electron-deficient alkenes. researchgate.net

Computational modeling of the [2+2] cycloaddition of this compound with an alkene would involve locating the transition state(s) for both the concerted and stepwise pathways. By comparing the activation energies, a prediction can be made about the preferred mechanism. The nature of the cyclopropane ring, being electron-donating, might influence the stability of potential intermediates and thus the reaction pathway.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods can predict various spectroscopic properties, which are invaluable for identifying reaction intermediates and products, thus aiding in mechanistic elucidation. researchgate.net For this compound, these predictions would be crucial for experimental studies.

DFT calculations can be used to predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. A strong absorption band characteristic of the N=C=O stretching vibration is expected in the range of 2250-2280 cm⁻¹. The positions of the sulfonyl group's symmetric and asymmetric stretching frequencies would also be predicted.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁴N) can be calculated. These predictions would help in the structural characterization of this compound and its reaction products. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to the UV-Visible absorption spectrum. researchgate.net

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature |

| IR Spectroscopy | Strong N=C=O stretch at ~2260 cm⁻¹; SO₂ stretches at ~1350 cm⁻¹ and ~1170 cm⁻¹ |

| ¹³C NMR Spectroscopy | Isocyanate carbon at ~120-130 ppm; Cyclopropane carbons at ~5-15 ppm |

| UV-Vis Spectroscopy | Absorption maximum corresponding to n → π* transition of the isocyanate group |

Note: These values are hypothetical and intended for illustrative purposes, based on general principles and data for analogous compounds.

Vibrational Spectroscopy (IR, Raman)

A theoretical investigation into the vibrational spectra of this compound would provide valuable insights into its molecular structure and bonding. Using quantum chemical methods such as Density Functional Theory (DFT), researchers could calculate the harmonic and anharmonic vibrational frequencies. These calculations would predict the positions of key infrared (IR) and Raman bands corresponding to specific functional groups within the molecule.

For instance, the characteristic stretching frequencies of the isocyanate group (-N=C=O), the sulfonyl group (SO₂), and the cyclopropyl (B3062369) ring could be predicted. A data table, such as the one hypothetically presented below, could be generated to compare theoretical predictions with any future experimental findings.

Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| Asymmetric N=C=O stretch | Data not available | Data not available | Data not available |

| Symmetric N=C=O stretch | Data not available | Data not available | Data not available |

| Asymmetric SO₂ stretch | Data not available | Data not available | Data not available |

| Symmetric SO₂ stretch | Data not available | Data not available | Data not available |

| Cyclopropyl C-H stretch | Data not available | Data not available | Data not available |

| Cyclopropyl ring deformation | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no published data exists.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. By calculating the magnetic shielding tensors of the nuclei in this compound, a theoretical NMR spectrum can be generated. This would aid in the structural elucidation of the compound and the assignment of experimental NMR signals.

A hypothetical table of predicted chemical shifts is presented below to illustrate the potential output of such a study.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Cyclopropyl) | Data not available |

| ¹³C (Isocyanate) | Data not available |

| ¹³C (Cyclopropyl) | Data not available |

This table is for illustrative purposes only, as no published data exists.

Conformational Analysis and Stereochemical Insights

This compound possesses rotational freedom around the C-S and S-N bonds, suggesting the existence of multiple conformers. A thorough conformational analysis, likely employing computational methods, would be necessary to identify the most stable three-dimensional structures of the molecule. By mapping the potential energy surface as a function of key dihedral angles, researchers could determine the relative energies of different conformers and the energy barriers between them. This analysis would provide crucial insights into the molecule's flexibility and preferred spatial arrangement, which can influence its reactivity and physical properties.

Integration of Theoretical and Experimental Findings for Deeper Understanding

The true power of computational chemistry lies in its synergy with experimental work. Were experimental spectroscopic data (IR, Raman, NMR) for this compound to become available, a comparison with theoretically predicted values would be invaluable. Such a comparison can validate the computational models used and provide a more robust interpretation of the experimental results. Discrepancies between theoretical and experimental data can often point to subtle structural features or intermolecular interactions not initially considered in the computational model, leading to a deeper and more refined understanding of the molecule's behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies for Cyclopropanesulfonyl Isocyanate and Its Reaction Products

In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In situ spectroscopic methods are invaluable for observing chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sample extraction. mt.comremspec.com This continuous monitoring allows for detailed kinetic analysis and mechanistic insights.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring reactions involving isocyanate groups. azom.com The isocyanate functional group (–N=C=O) possesses a strong and distinct asymmetrical stretching vibration that appears in a region of the infrared spectrum that is typically free from other common vibrational modes, between 2250 and 2285 cm⁻¹. remspec.com

For Cyclopropanesulfonyl isocyanate, this sharp absorption band serves as an excellent spectroscopic marker. remspec.com By inserting a fiber-optic Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. mt.comremspec.com The decrease in the intensity of the isocyanate peak over time can be directly correlated with its consumption, allowing for the precise determination of reaction kinetics, including reaction rates and endpoint. mt.comresearchgate.net This method is crucial for studying reactions such as the formation of urethanes or sulfonamides from this compound, where the disappearance of the isocyanate peak is concurrent with the appearance of new peaks corresponding to the product, such as the C=O stretch of a urethane (B1682113) group. researchgate.netyoutube.com

Table 1: Hypothetical In Situ FTIR Data for the Reaction of this compound

| Time (minutes) | Isocyanate Peak Absorbance (at ~2270 cm⁻¹) | Product Peak Absorbance (e.g., Urethane C=O at ~1700 cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 5 | 0.75 | 0.25 |

| 10 | 0.50 | 0.50 |

| 20 | 0.25 | 0.75 |

| 30 | 0.05 | 0.95 |

| 45 | <0.01 | >0.99 |

In Situ Raman Spectroscopy

Complementary to FTIR, in situ Raman spectroscopy offers another effective method for real-time reaction monitoring. acs.org Raman spectroscopy is particularly advantageous for monitoring reactions in heterogeneous mixtures or through translucent reaction vessels. canada.ca While the isocyanate symmetric stretch is Raman active, it is often weaker than its IR counterpart. However, other vibrational modes within the this compound molecule, such as the characteristic cyclopropane (B1198618) ring deformations or S=O stretching modes, can be monitored.

In a typical kinetic study, the Raman spectrum of the reaction mixture is recorded at regular intervals. The intensity of peaks corresponding to this compound would decrease, while new peaks corresponding to the reaction product would emerge and intensify. acs.org For instance, in the reaction with an alcohol, the disappearance of the isocyanate band and the appearance of bands characteristic of the resulting urethane can be tracked to model the reaction kinetics. acs.org This technique has proven effective in monitoring urethane formation and can be used to determine activation energies and study steric effects in isocyanate reactions. acs.orgqub.ac.uk

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of molecules in solution. For this compound and its derivatives, a suite of advanced NMR experiments can provide unambiguous confirmation of the chemical structure.

Advanced 2D-NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle of complex organic compounds by revealing through-bond correlations between nuclei. nih.govscience.govslideshare.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be the first step in characterizing the cyclopropyl (B3062369) fragment. It identifies protons that are coupled to each other, typically through two or three bonds. For the cyclopropane ring, cross-peaks would be observed between the methine proton (the one attached to the carbon bearing the sulfonyl group) and the methylene (B1212753) protons, as well as between the geminal methylene protons, thus confirming the proton connectivity within the ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com For this compound, it would definitively assign the ¹³C chemical shifts for the methine and methylene carbons of the cyclopropane ring by correlating them to their respective, previously assigned proton signals. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to connecting the different fragments of the molecule by showing correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the isocyanate group or the carbon atom in the sulfonyl group. For instance, an HMBC experiment would show a correlation from the cyclopropyl methine proton to the sulfonyl group's carbon atom, providing definitive evidence for the attachment of the cyclopropane ring to the sulfonyl group. youtube.comresearchgate.net

Table 2: Predicted 2D-NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H – ¹H | (CH) – (CH₂) | Confirms proton arrangement on the cyclopropane ring. |

| HSQC | ¹H – ¹³C (1-bond) | (Ring CH) – (Ring C) | Assigns carbons of the cyclopropane ring. |

| HMBC | ¹H – ¹³C (2-3 bonds) | (Ring CH) – (Sulfonyl C) | Confirms the connection between the cyclopropane ring and the sulfonyl group. |

| (Ring CH₂) – (Sulfonyl C) | Provides additional evidence for the ring-sulfonyl linkage. |

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes or chemical exchange that occur on the NMR timescale. nih.gov While the cyclopropane ring itself is rigid, restricted rotation around the C–S bond or the S–N bond in this compound or its derivatives could lead to the existence of different conformers.

By recording NMR spectra at various temperatures, one can study these dynamic processes. mdpi.com At low temperatures, the exchange between conformers may slow down sufficiently to allow for the observation of separate signals for each conformer. As the temperature is raised, these signals will broaden and eventually coalesce into a single, averaged signal. mdpi.com Line-shape analysis of these temperature-dependent spectra can provide quantitative information about the energy barriers (activation parameters) for the conformational exchange. nih.govresearchgate.net This technique would be particularly insightful for studying the conformational preferences of bulkier reaction products of this compound. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive picture of a molecule's structure in the solid state. ksc.ru This technique is capable of determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov

For a derivative of this compound that can be crystallized, single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. nih.gov It would confirm the geometry of the cyclopropane ring, the tetrahedral arrangement around the sulfur atom in the sulfonyl group, and the stereochemical relationships between different parts of the molecule. The resulting crystal structure would serve as the ultimate reference for confirming the structural assignments made by other spectroscopic methods.

Table 3: Representative Crystallographic Data for a Hypothetical Cyclopropanesulfonyl Derivative

| Parameter | Description | Typical Value |

| Bond Lengths (Å) | ||

| C-C (cyclopropane) | Carbon-carbon bond in the three-membered ring | ~1.51 Å |

| C-S | Bond between cyclopropane ring and sulfur | ~1.80 Å |

| S=O | Double bond in the sulfonyl group | ~1.43 Å |

| S-N | Bond between sulfur and nitrogen | ~1.65 Å |

| **Bond Angles (°) ** | ||

| C-S-C | Angle around the sulfur atom | ~104° |

| O=S=O | Angle between the sulfonyl oxygens | ~120° |

| C-S=O | Angle involving the sulfonyl group | ~108° |

| Torsion Angle (°) | ||

| C-C-S-N | Dihedral angle describing the orientation of the substituents | Varies with conformation |

Mass Spectrometry for Mechanistic Pathway Confirmation (e.g., detection of intermediates)

Mass spectrometry (MS) stands as a powerful analytical technique for the elucidation of complex reaction mechanisms, offering unparalleled sensitivity for the detection of transient and low-concentration species such as reaction intermediates. acs.orgnih.gov In the context of this compound and its subsequent reactions, mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is instrumental in confirming proposed mechanistic pathways by providing direct evidence for the existence of key intermediates. acs.orgnih.gov

The general approach involves monitoring the reaction mixture over time using ESI-MS. This allows for the detection of charged intermediates, which are often formed in reactions involving polar functional groups like sulfonyl isocyanates. nih.gov By identifying the mass-to-charge ratio (m/z) of ions present in the reaction solution, it is possible to correlate these species with proposed intermediates in a reaction sequence. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented to produce a characteristic pattern of daughter ions.

A key application of mass spectrometry in the study of sulfonyl isocyanate reactions is the identification of intermediates formed during transformations. For instance, in reactions where a sulfonyl-containing precursor is converted to an isocyanate, ESI-MS can be used to detect the transient species involved. An analogous situation is the detection of an O-sulfonylated hydroxamate intermediate during the formation of an isocyanate from a hydroxamic acid-pyrrolidine conjugate and a sulfonyl fluoride. acs.org This demonstrates the capability of mass spectrometry to provide evidence for short-lived intermediates that are crucial to understanding the reaction mechanism.

While specific mass spectrometric data for this compound is not extensively reported in publicly available literature, the fragmentation behavior of related sulfonyl compounds and isocyanates can provide a basis for predicting the types of intermediates that might be observed. For example, the fragmentation of benzenesulfonates often involves the loss of sulfur dioxide (SO₂). aaqr.org Similarly, long-chain isocyanates have been shown to form stable six-membered ring structures upon fragmentation, leading to a common base peak at an m/z of 99. nih.gov

To illustrate how mass spectrometry could be used to confirm a reaction pathway involving this compound, consider a hypothetical reaction with a nucleophile (NuH). The proposed mechanism might involve the initial formation of an adduct, which then undergoes rearrangement or further reaction.

Hypothetical Reaction Scheme:

This compound + NuH → [Intermediate Adduct]⁺ → Product

The detection of the protonated intermediate adduct by ESI-MS would provide strong evidence for the proposed first step of the reaction. The table below presents hypothetical ESI-MS data for the detection of such an intermediate.

Table 1: Hypothetical ESI-MS Data for the Detection of a Reaction Intermediate

| Species | Proposed Structure | Calculated m/z | Observed m/z |

| Protonated this compound | c-C₃H₅SO₂NCO + H⁺ | 149.99 | 150.0 |

| Protonated Intermediate Adduct | [c-C₃H₅SO₂NHC(O)Nu + H]⁺ | Varies with Nu | Varies with Nu |

| Protonated Product | [Product + H]⁺ | Varies with Product | Varies with Product |

Further confirmation of the intermediate's structure could be obtained through MS/MS analysis. The fragmentation of the isolated intermediate ion would be expected to yield specific product ions corresponding to the loss of neutral fragments. For example, the loss of the nucleophile or cleavage of the cyclopropyl ring could be anticipated fragmentation pathways.

Table 2: Hypothetical MS/MS Fragmentation Data for the Protonated Intermediate Adduct

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Proposed Neutral Loss |

| Varies with Nu | Low | [Precursor - H₂O]⁺ | Water |

| Varies with Nu | Medium | [Precursor - NuH]⁺ | Nucleophile |

| Varies with Nu | High | [c-C₃H₅SO₂]⁺ | Isocyanic acid and Nucleophile |

Catalytic Strategies in Cyclopropanesulfonyl Isocyanate Chemistry

Organocatalysis in Isocyanate-Mediated Reactions

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts and enabling a wide range of asymmetric transformations. In the context of isocyanate chemistry, organocatalysts can activate either the isocyanate itself or a nucleophilic partner, facilitating additions and cycloadditions.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been shown to effectively catalyze reactions involving isocyanates. acs.orgrsc.orgnih.govresearchgate.net For instance, NHCs can catalyze the cyclotrimerization of isocyanates to form isocyanurates. acs.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of the NHC on the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate. This intermediate can then react with two more isocyanate molecules to generate the trimeric product and regenerate the NHC catalyst. While this has been demonstrated for various organic isocyanates, its application to cyclopropanesulfonyl isocyanate remains an area for exploration.

Another key application of organocatalysis is in the activation of nucleophiles for addition to isocyanates. Chiral organocatalysts, such as cinchona alkaloids or thioureas, can activate alcohols or amines through hydrogen bonding, enhancing their nucleophilicity and enabling enantioselective additions to the isocyanate group. This strategy could be employed to synthesize chiral sulfonylureas or carbamates from this compound.

Furthermore, organocatalysts can be utilized for the ring-opening of activated cyclopropanes. For this compound, the sulfonyl isocyanate group acts as a strong electron-withdrawing group, polarizing the cyclopropane (B1198618) ring and making it susceptible to nucleophilic attack. Organocatalysts could facilitate the ring-opening of the cyclopropane ring by a nucleophile, followed by trapping of the resulting intermediate by the isocyanate moiety.

| Catalyst Type | Reaction | Potential Application to this compound |

| N-Heterocyclic Carbene (NHC) | Cyclotrimerization of isocyanates | Synthesis of cyclopropanesulfonyl isocyanurates |

| Chiral Thiourea/Amine | Asymmetric addition of nucleophiles to isocyanates | Enantioselective synthesis of chiral sulfonylureas and carbamates |

| Secondary Amines | Ring-opening of activated cyclopropanes | Ring-opening reactions followed by intramolecular cyclization |

Transition Metal Catalysis for Isocyanate Transformations

Transition metal catalysis offers a versatile platform for a wide array of transformations involving isocyanates, including cross-coupling, C-H functionalization, and cycloaddition reactions. acs.org The application of these methods to this compound could unlock novel reaction pathways and provide access to complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically employed for the formation of C-C and C-heteroatom bonds with aryl or vinyl halides, recent advancements have demonstrated the use of isocyanates as coupling partners. For this compound, a potential transformation could involve the decarbonylative coupling of the isocyanate with an organometallic reagent, leading to the formation of a sulfonamide and expulsion of carbon monoxide.

Rhodium and iridium catalysts are known to mediate the insertion of isocyanates into C-H bonds. This approach could be used to directly functionalize a C-H bond with the cyclopropanesulfonyl carbamoyl (B1232498) group, providing a highly atom-economical method for the synthesis of complex amides. The cyclopropane ring itself can also participate in transition-metal-catalyzed reactions, such as ring-opening or cycloaddition reactions. A transition metal could coordinate to the cyclopropane ring, facilitating its cleavage and subsequent reaction with the isocyanate group or an external reagent.

Table of Transition Metal-Catalyzed Reactions of Isocyanates and Their Potential Application

| Metal Catalyst | Reaction Type | Example Substrate (Analogous) | Potential Product with this compound |

| Palladium(0) | Decarbonylative Coupling | Aryl Isocyanate + Organoboron Reagent | Cyclopropylsulfonamide |

| Rhodium(III) | C-H Amidation | Arene + Phenyl Isocyanate | N-Aryl-N'-(cyclopropanesulfonyl)urea |

| Iridium(I) | [2+2+2] Cycloaddition | Di-isocyanate + Alkyne | Fused heterocyclic systems |

Lewis Acid and Lewis Base Catalysis in Nucleophilic Additions

Lewis acids and bases are effective catalysts for promoting nucleophilic additions to the highly electrophilic carbonyl group of isocyanates. researchgate.net The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the addition.

Lewis acids, such as metal triflates (e.g., Sc(OTf)₃) or boranes (e.g., B(C₆F₅)₃), can activate the isocyanate group by coordinating to the oxygen or nitrogen atom, thereby increasing the electrophilicity of the carbonyl carbon. acs.org This activation facilitates the attack of weak nucleophiles, such as alcohols or amines, to form the corresponding carbamates or ureas. researchgate.net In the case of this compound, Lewis acid catalysis could be employed to promote its reaction with a wide range of nucleophiles under mild conditions.

Lewis bases, such as tertiary amines or phosphines, can also catalyze reactions of isocyanates. One common mechanism involves the Lewis base attacking the carbonyl carbon of the isocyanate to form a zwitterionic intermediate. This intermediate is more reactive than the isocyanate itself and can readily react with nucleophiles. This type of catalysis is particularly effective for promoting the trimerization of isocyanates to isocyanurates.

The cyclopropane ring in this compound is activated by the electron-withdrawing sulfonyl isocyanate group, making it susceptible to ring-opening by nucleophiles. Lewis acids can further enhance this reactivity by coordinating to the sulfonyl group, facilitating ring-opening. This could lead to tandem reaction sequences where the cyclopropane ring is opened, and the resulting intermediate is trapped by the isocyanate.

| Catalyst Type | Role | Effect on this compound |

| Lewis Acid (e.g., Sc(OTf)₃, B(C₆F₅)₃) | Electrophile Activation | Enhances the reactivity of the isocyanate group towards nucleophiles. acs.org |

| Lewis Base (e.g., DABCO, PPh₃) | Nucleophile Activation/Intermediate Formation | Catalyzes nucleophilic addition and cyclotrimerization. |

| Lewis Acid | Ring Activation | Facilitates nucleophilic ring-opening of the activated cyclopropane. |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for advancing the chemistry of challenging substrates like this compound. This includes the design of new catalysts with improved activity and selectivity, as well as the implementation of innovative catalytic strategies such as dual catalysis or cooperative catalysis.

One promising area is the development of chiral catalysts for the asymmetric transformation of this compound. This could involve the synthesis of new chiral Lewis acids or bases, or the design of bifunctional catalysts that can activate both the isocyanate and the nucleophile simultaneously. Such catalysts could enable the enantioselective synthesis of complex molecules containing the cyclopropanesulfonyl moiety.

Dual-catalytic systems, where two different catalysts operate in concert to promote a transformation, offer exciting possibilities. For example, a transition metal catalyst could be used to facilitate the ring-opening of the cyclopropane ring, while an organocatalyst could control the stereoselective addition of the resulting intermediate to the isocyanate group. This synergistic approach could lead to the discovery of entirely new reactions and synthetic strategies.

The encapsulation of catalysts within porous materials, such as metal-organic frameworks (MOFs) or zeolites, is another emerging area. This can enhance catalyst stability, facilitate catalyst recycling, and in some cases, improve selectivity by creating a confined reaction environment. The application of such systems to the reactions of this compound could offer significant advantages in terms of process efficiency and sustainability.

Photocatalytic Applications of Isocyanates and Related Compounds

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light as the energy source. acs.orgresearchgate.netnih.govnih.govcam.ac.uk In the context of this compound, photocatalysis offers unique opportunities for radical-mediated reactions involving the sulfonyl group.

Recent studies have demonstrated that sulfonyl chlorides and other sulfonyl derivatives can be activated by photoredox catalysis to generate sulfonyl radicals. acs.orgresearchgate.netnih.govnih.govcam.ac.uk These highly reactive intermediates can participate in a variety of transformations, including addition to alkenes and alkynes, and cross-coupling reactions. Given that this compound possesses a sulfonyl group, it is conceivable that it could serve as a precursor to a cyclopropanesulfonyl radical under photocatalytic conditions. This would open up a new realm of reactivity, allowing for the introduction of the cyclopropanesulfonyl group into a wide range of organic molecules.

For instance, the photocatalytic generation of a cyclopropanesulfonyl radical could be followed by its addition to an electron-rich olefin. The resulting carbon-centered radical could then be trapped by the isocyanate moiety in an intramolecular fashion to construct novel heterocyclic scaffolds. Alternatively, the sulfonyl radical could be trapped by a suitable radical acceptor in an intermolecular reaction.

The isocyanate group itself can also be involved in photocatalytic reactions. For example, photoredox catalysis can facilitate the single-electron reduction of isocyanates, leading to the formation of radical anions that can undergo further reactions. The combination of photocatalytic activation of both the sulfonyl and isocyanate groups in this compound represents an exciting and largely unexplored area of research.

Table of Potential Photocatalytic Reactions

| Precursor Moiety | Generated Intermediate | Potential Subsequent Reaction |

| Sulfonyl group | Cyclopropanesulfonyl radical | Addition to alkenes/alkynes, C-H functionalization |

| Isocyanate group | Isocyanate radical anion | Dimerization, reaction with electrophiles |

| Entire Molecule | Excited state | Cycloaddition reactions, rearrangements |

| Sulfonamide (from reaction) | Sulfonyl radical | Late-stage functionalization |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), posing significant environmental and safety risks. rsc.orggoogle.comnwo.nl A primary focus of future research will be the development of sustainable and phosgene-free synthetic pathways to cyclopropanesulfonyl isocyanate.

Current phosgene-based methods for producing sulfonyl isocyanates require high temperatures and often result in chlorinated byproducts. google.comgoogle.com Phosgene-free alternatives are not only safer but also align with the principles of green chemistry by reducing hazardous waste and energy consumption. rsc.orgresearchgate.netnih.gov Research should concentrate on adapting and optimizing these greener strategies for this compound.

Key areas for investigation include:

Reaction of Cyclopropanesulfonyl Chlorides with Isocyanate Salts: A promising route involves the reaction of cyclopropanesulfonyl chloride with isocyanate salts. A patented method describes the synthesis of various sulfonyl isocyanates by reacting the corresponding sulfonyl chloride with trimethylsilyl (B98337) isocyanate in the presence of a Lewis acid catalyst. google.com Adapting this method for cyclopropanesulfonyl chloride could provide a high-yield, phosgene-free alternative.

Reductive Carbonylation: Catalytic routes, such as the reductive carbonylation of cyclopropanesulfonamide (B116046) using palladium-based catalysts, offer another phosgene-free approach. nwo.nl While this method has been explored for aromatic nitro compounds, its application to sulfonamides, particularly aliphatic ones like cyclopropanesulfonamide, remains a fertile area for research.